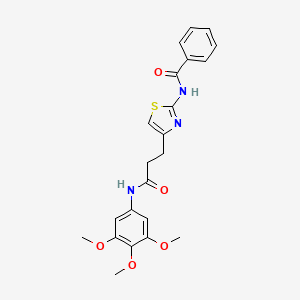

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-28-17-11-16(12-18(29-2)20(17)30-3)23-19(26)10-9-15-13-31-22(24-15)25-21(27)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCVGCRUTYLBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a reaction involving 3,4,5-trimethoxyphenylamine and a suitable acylating agent.

Formation of the Benzamide Group: The benzamide group is typically formed by reacting the intermediate product with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds.

Scientific Research Applications

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes like tubulin, heat shock protein 90, and thioredoxin reductase.

Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the evidence, focusing on substituent variations, synthetic yields, and inferred biological relevance.

Thiazole Derivatives with Benzamide Substituents

Several compounds in and share the thiazole-benzamide backbone but differ in substituents:

- Compound 4g (): N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Key Difference: Incorporates a pyridinyl group at position 4 and a 4-methylpiperazinylmethyl substituent at position 3.

- Compound 4 (): (S)-2-(1-Amino-2-methylpropyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide. Key Difference: Replaces the benzamide with a carboxamide group and introduces a chiral 2-methylpropylamino side chain. Significance: The stereochemistry may influence target binding, as seen in peptidomimetic analogues .

Thiazole-Pyrimidine Hybrids

Compounds in and feature thiazole-pyrimidine hybrids, diverging significantly from the target compound:

- Compound 4l (): 2-Methyl-N⁴-(3-morpholinopropyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine. Key Difference: Pyrimidine ring at positions 4 and 6, with morpholinopropyl and trimethoxyphenyl groups. Synthetic Yield: 68%, purified via FCC column chromatography. Significance: Pyrimidine-thiazole hybrids are explored for dual kinase and tubulin inhibition .

- Compound 4j (): 2-((2-Methyl-6-((4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)amino)pyrimidin-4-yl)amino)ethan-1-ol. Key Difference: Hydroxyl-containing side chain at position 4 of the pyrimidine. Synthetic Yield: 92%, highlighting efficient coupling strategies .

Amino Acid-Derived Thiazoles

and describe peptidomimetic thiazoles with amino acid backbones:

- Compound 83 () : (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide.

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s 3-oxo-propylamino linker may be synthesized via methods similar to (amide coupling, 74% yield), though yields vary with substituent complexity .

- Biological Screening: Analogous compounds (e.g., 4l in ) were tested in the NCI-60 panel using the SRB assay (), a robust cytotoxicity screen .

- Structure-Activity Relationships (SAR) :

Biological Activity

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring and a benzamide moiety, which are significant in its biological interactions. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and biological activity.

The mechanism by which N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide exerts its effects involves:

- Targeting Specific Enzymes : The compound acts as an inhibitor for various kinases involved in cancer progression.

- Inducing Apoptosis : It promotes programmed cell death in cancer cells through caspase activation.

- Disruption of Cellular Processes : By forming covalent bonds with nucleophilic sites on proteins, it can inhibit enzymatic activities crucial for tumor growth.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

-

Inhibition of Tumor Cell Proliferation : Research indicates that N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

- A549 Cell Line : IC50 = 1.35 µM

- HT-29 Cell Line : IC50 = 1.18 µM

- Mechanistic Studies : A study demonstrated that the compound inhibits the EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in cancers. The inhibition was noted to be more effective than standard treatments like gefitinib and erlotinib in specific cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study explored the effects of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved caspase 3.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 1.35 | EGFR Inhibition |

| HT-29 | 1.18 | Apoptosis Induction |

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using LPS-stimulated macrophages. The compound significantly reduced nitric oxide production and pro-inflammatory cytokine release.

| Treatment | NO Production (µM) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 25 | TNF-alpha: 150 |

| N-(...) | 10 | TNF-alpha: 75 |

Q & A

Q. Optimization factors :

- Temperature control during reflux (e.g., 80–100°C for 6–12 hours) .

- Catalysts: Copper iodide and (S)-proline enhance yields in azide-alkyne cycloadditions .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Basic: Which analytical methods are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions (e.g., δ 3.6–3.8 ppm for methoxy groups) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 467.50 [M+H]⁺ for analogs) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 3% vs. 75%)?

Answer:

Discrepancies arise from:

- Reagent stoichiometry : Excess amines (1.2–1.5 eq) improve coupling efficiency .

- Side reactions : Competing pathways (e.g., oxidation of thiols) require inert atmospheres or antioxidants .

- Purification losses : Low-yield compounds (e.g., 3%) may form stable byproducts; optimize gradients in column chromatography .

Method : Use design-of-experiment (DoE) approaches to screen variables (temperature, solvent, catalyst) systematically.

Advanced: What mechanistic insights explain its biological activity, and how can target selectivity be validated?

Answer:

- Enzyme inhibition : The trimethoxyphenyl group mimics ATP-binding motifs, potentially inhibiting kinases or carbonic anhydrase IX (Ki < 100 nM) .

- Receptor interactions : Thiazole aromaticity enables π-π stacking with hydrophobic enzyme pockets .

Q. Validation strategies :

- Kinase profiling : Use radiometric assays or fluorescence polarization to test selectivity across isoforms .

- Computational docking : Predict binding modes with AutoDock Vina or Schrödinger Suite .

Advanced: How can structural modifications enhance solubility and bioavailability?

Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or PEG chains) at the benzamide position .

- Prodrug strategies : Mask the 3-oxo group as an ester for improved membrane permeability .

- Salt formation : Use hydrochloride salts to increase aqueous solubility .

Analytical validation : Measure logP via shake-flask method and solubility in PBS (pH 7.4) .

Basic: What in vitro assays are recommended for preliminary anticancer activity screening?

Answer:

- Sulforhodamine B (SRB) assay : Quantify cell viability in NCI-60 cancer cell lines (IC₅₀ < 10 μM considered potent) .

- Apoptosis assays : Annexin V/PI staining to detect early/late apoptotic cells .

Advanced: How does stereochemistry (e.g., S/R-configuration) impact biological activity?

Answer:

- Chiral centers : (S)-configured analogs (e.g., compound 60) show 10-fold higher potency than (R)-isomers due to better target fitting .

- Resolution methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

Basic: What computational tools predict metabolic stability and toxicity?

Answer:

- ADMET prediction : SwissADME or ADMETlab estimate CYP450 metabolism and hERG inhibition .

- Metabolite ID : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm target binding .

- RNAi knockdown : Compare compound efficacy in target-knockdown vs. wild-type cells .

Advanced: What strategies mitigate off-target effects in vivo?

Answer:

- Pharmacophore refinement : Remove/replace moieties with high promiscuity (e.g., nitro groups) .

- Dose optimization : Perform PK/PD studies in rodent models to establish therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.